molecular formula C7H3BrClF3O B2820406 3-Bromo-2-chloro-5-(trifluoromethyl)phenol CAS No. 1881328-60-4

3-Bromo-2-chloro-5-(trifluoromethyl)phenol

Cat. No.: B2820406
CAS No.: 1881328-60-4
M. Wt: 275.45
InChI Key: FVGMEXJBBKYUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated and Trifluoromethylated Phenolic Systems

Halogenated phenols are a well-established class of compounds with a broad spectrum of applications, ranging from intermediates in organic synthesis to their use in medicinal chemistry and materials science. The introduction of halogen atoms onto the phenolic ring profoundly influences the molecule's electronic properties, acidity, and reactivity. The specific nature and position of the halogen substituents allow for fine-tuning of these characteristics.

The trifluoromethyl group (–CF3) is another critical substituent in contemporary organic chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the physical, chemical, and biological properties of a parent molecule. When incorporated into a phenolic system, the trifluoromethyl group enhances the acidity of the hydroxyl group and can impart increased metabolic stability in pharmaceutical applications.

3-Bromo-2-chloro-5-(trifluoromethyl)phenol is situated at the confluence of these two important classes of compounds. It features a trifluoromethyl group and two different halogen atoms—bromine and chlorine—on the phenol (B47542) ring. This specific substitution pattern leads to a highly activated and sterically hindered aromatic system, suggesting a unique reactivity profile that is of significant interest in synthetic chemistry.

Significance as a Privileged Molecular Scaffold in Organic Chemistry

A "privileged scaffold" in organic chemistry refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious modification. While this compound itself has not been extensively documented as a privileged scaffold in published research, its structural motifs suggest significant potential. The presence of multiple, distinct reactive sites—the hydroxyl group, the bromine atom, and the chlorine atom—offers a versatile platform for a variety of chemical transformations.

The hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a triflate for cross-coupling reactions. The bromine and chlorine atoms provide handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The differential reactivity of the C–Br and C–Cl bonds could potentially allow for selective functionalization. The trifluoromethyl group, while generally unreactive, exerts a strong electronic influence on the reactivity of the other functional groups. This combination of features makes this compound a potentially valuable building block for the synthesis of complex molecules with tailored properties.

Overview of Current Academic Research Trajectories

A comprehensive review of current academic literature reveals that specific research focused exclusively on this compound is limited. The compound is primarily available through commercial chemical suppliers, indicating its use as a building block in proprietary or as-yet-unpublished research. Its CAS number is 1881328-60-4. chemscene.com

General research trends in related areas, however, provide a strong indication of the potential research trajectories for this compound. These include:

Synthesis of Novel Agrochemicals and Pharmaceuticals: The combination of halogens and a trifluoromethyl group is a common feature in many active agrochemical and pharmaceutical compounds. It is plausible that this phenol is being investigated as a key intermediate in the synthesis of new herbicides, fungicides, or drug candidates.

Development of New Organic Materials: Halogenated and trifluoromethylated aromatic compounds are of interest in materials science for applications such as liquid crystals, polymers with specific thermal or optical properties, and organic light-emitting diodes (OLEDs). The unique substitution pattern of this compound could be exploited to create materials with novel properties.

Methodology Development in Organic Synthesis: The distinct electronic and steric environment of this molecule makes it an interesting substrate for the development of new synthetic methodologies. For example, research could be directed towards achieving selective cross-coupling at the bromine or chlorine positions or exploring the regioselectivity of further electrophilic aromatic substitution reactions.

While direct research on this compound is not yet prevalent in the public domain, its structural features firmly place it within active and important areas of contemporary chemical research.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1881328-60-4ChemScene chemscene.com
Molecular Formula C₇H₃BrClF₃OChemScene chemscene.com
Molecular Weight 275.45 g/mol ChemScene chemscene.com
SMILES C1=C(C=C(C(=C1O)Cl)Br)C(F)(F)FChemScene chemscene.com
Purity ≥96%ChemScene chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGMEXJBBKYUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 3 Bromo 2 Chloro 5 Trifluoromethyl Phenol

Retrosynthetic Analysis of the 3-Bromo-2-chloro-5-(trifluoromethyl)phenol Core Structure

Retrosynthetic analysis of this compound suggests several potential disconnection points. The carbon-halogen (C-Br and C-Cl) and carbon-trifluoromethyl (C-CF₃) bonds are the most logical sites for disconnection. A primary retrosynthetic route would involve the sequential introduction of the halogen and trifluoromethyl substituents onto a simpler phenolic precursor.

A plausible strategy begins by disconnecting the C-Br and C-Cl bonds, leading back to 3-(trifluoromethyl)phenol (B45071) as a potential starting material. This approach relies on achieving regioselective halogenation, a significant challenge due to the competing directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups. The -OH group is an activating ortho-, para-director, while the -CF₃ group is a deactivating meta-director.

An alternative disconnection can be made at the C-CF₃ bond, suggesting a synthesis that introduces the trifluoromethyl group at a later stage to a pre-halogenated phenol (B47542), such as 3-bromo-2-chlorophenol. A third approach involves a functional group interconversion, starting from a corresponding aniline (B41778) derivative, such as 3-bromo-2-chloro-5-(trifluoromethyl)aniline, which can be converted to the phenol via a diazotization reaction (Sandmeyer-type reaction). Each of these pathways presents unique challenges in controlling regiochemistry and functional group compatibility.

Classical Synthetic Routes to Substituted Phenols Incorporating Trifluoromethyl and Halogen Moieties

The classical synthesis of polysubstituted phenols like this compound is a multi-step process that requires careful management of substituent effects to achieve the desired substitution pattern.

Regioselective Bromination and Chlorination Strategies

Achieving the specific 2-chloro, 3-bromo substitution pattern on a 5-(trifluoromethyl)phenol core is synthetically challenging. The hydroxyl group strongly activates the positions ortho and para to it (positions 2, 4, and 6), while the trifluoromethyl group deactivates the ring and directs incoming electrophiles to the meta position (positions 3 and 5).

In a direct halogenation of 3-(trifluoromethyl)phenol, the directing effects are conflicting. The -OH group directs to positions 2, 4, and 6, while the -CF₃ group directs to position 3. The powerful activating effect of the hydroxyl group typically dominates, making substitution at positions 2, 4, and 6 more likely. Therefore, a stepwise approach with careful selection of halogenating agents and reaction conditions is essential.

Strategies to control regioselectivity include:

pH Control: Performing halogenation under acidic conditions can protonate the phenolic oxygen, reducing its activating effect and potentially altering the regiochemical outcome. nih.gov

Protecting Groups: The hydroxyl group can be protected with a bulky group to sterically hinder the ortho positions, thereby directing substitution to other sites.

Specialized Reagents: The choice of halogenating agent can influence regioselectivity. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in different solvent systems can provide different isomer distributions compared to using elemental bromine or chlorine. mdpi.com Using copper halides in ionic liquids has also been shown to achieve high regioselectivity in the halogenation of anilines, a strategy that could potentially be adapted. beilstein-journals.org

Table 1: Common Halogenating Reagents and Conditions
ReagentTarget HalogenTypical ConditionsNotes on Regioselectivity
Bromine (Br₂)BrominationDichloromethane (B109758), 0°C to RTOften leads to a mixture of isomers with phenols. chemicalbook.com
N-Bromosuccinimide (NBS)BrominationTHF or CH₂Cl₂/TFACan offer improved regioselectivity; acidic conditions can deactivate the ring and direct substitution away from the most activated positions. nih.gov
Copper(II) Bromide (CuBr₂)BrominationIonic Liquid, RTHigh para-selectivity has been demonstrated for unprotected anilines. beilstein-journals.org
Chlorine (Cl₂)ChlorinationVarious solventsHighly reactive, often difficult to control regioselectivity with activated rings.
N-Chlorosuccinimide (NCS)ChlorinationAcetonitrile or DMFMilder chlorinating agent, allowing for better control.
Selectfluor with LiClChlorinationDMFA method established for the regioselective chlorination of 2-aminopyridines. rsc.org

Introduction of the Trifluoromethyl Group via Established Fluorination Protocols

The introduction of a trifluoromethyl group onto an aromatic ring is a key step in many pharmaceutical and agrochemical syntheses. mdpi.com Several established protocols exist for this transformation.

Direct Trifluoromethylation: This involves the direct introduction of a -CF₃ group onto the aromatic ring.

Radical Trifluoromethylation: Reagents like trifluoroiodomethane (CF₃I) can serve as a source of the trifluoromethyl radical, often initiated by light. chemistryviews.org

Electrophilic Trifluoromethylation: Hypervalent iodine reagents, such as Togni and Umemoto reagents, act as electrophilic "CF₃⁺" sources and can trifluoromethylate phenols and other nucleophilic aromatic substrates. mdpi.comrsc.org

Transition-Metal-Catalyzed Reactions: Copper-mediated reactions are particularly effective for forming C(sp²)–CF₃ bonds. mdpi.comrsc.org

Indirect Methods: These methods involve converting an existing functional group into a trifluoromethyl group.

From Carboxylic Acids: The conversion of an aromatic carboxylic acid to a trifluoromethyl group is a common indirect method.

From Halides: Halogen-exchange reactions (Halex reactions) can be used, though they often require harsh conditions.

Table 2: Selected Methods for Aromatic Trifluoromethylation
MethodReagent(s)Typical SubstrateNotes
Photoredox CatalysisCF₃I, Cs₂CO₃, PhotocatalystPhenolsVisible-light promoted, occurs under mild conditions. chemistryviews.org
Electrophilic TrifluoromethylationTogni or Umemoto ReagentsPhenols, Nucleophilic AromaticsDirect conversion using hypervalent iodine reagents. mdpi.com
Oxidative TrifluoromethylationRuppert-Prakash Reagent (Me₃SiCF₃), Silver SaltPhenolsA direct method for the O-trifluoromethylation of phenols. cas.cn
From Trifluoromethyl HalobenzeneSodium Benzylate, HydrogenolysisTrifluoromethyl HalobenzeneAn indirect route to prepare trifluoromethylphenols. google.com

Stepwise Functionalization Approaches to Achieve the Desired Substitution Pattern

Given the challenges of regiocontrol, a logical stepwise synthesis is required. A hypothetical, yet plausible, route could originate from a pre-functionalized intermediate rather than simple 3-(trifluoromethyl)phenol. One such approach could involve a Sandmeyer reaction from a carefully constructed aniline precursor.

A potential synthetic sequence is outlined in a patent for a related compound, 3-bromo-2-chloro-5-fluoroaniline, which starts from 2-bromo-4-chloro-1-fluorobenzene. googleapis.com Adapting this logic, a synthesis for the target phenol could be envisioned:

Starting Material: Begin with a commercially available, appropriately substituted benzene (B151609) derivative, for example, 2-chloro-4-nitrotoluene.

Introduction of Bromine: Bromination of this intermediate. The positions would be directed by the existing substituents.

Functional Group Manipulation: Conversion of the methyl group to a trifluoromethyl group and the nitro group to an amine.

Diazotization: The resulting aniline could then be converted to the target phenol via diazotization followed by hydrolysis.

This stepwise approach, while lengthy, allows for unambiguous placement of each substituent, circumventing the regioselectivity issues associated with direct electrophilic substitution on a highly substituted, electronically complex phenol ring.

Advanced Synthetic Protocols for Analogues and Derivatives of this compound

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, provide powerful tools for the derivatization of halogenated phenols, enabling the creation of diverse analogues for various applications.

Cross-Coupling Reactions Involving Phenolic Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. rsc.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex.

To generate analogues of this compound, two main strategies can be employed:

Functionalization of the Phenol: The target phenol can be converted into a boronic acid or boronic ester derivative. This is typically achieved through lithiation followed by reaction with a trialkyl borate. The resulting boronic acid derivative can then be coupled with a wide range of aryl or heteroaryl halides to introduce new substituents at the position where the boron moiety was installed.

Coupling at Halogen Sites: The bromine and chlorine atoms on the phenol ring serve as handles for cross-coupling. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in palladium-catalyzed couplings, selective reaction at the bromine position is often possible. This compound can be reacted with various aryl or heteroaryl boronic acids to displace the bromine atom and form a new C-C bond, yielding a diverse library of 3-aryl-2-chloro-5-(trifluoromethyl)phenol analogues.

These cross-coupling reactions are valued for their broad functional group tolerance and are instrumental in medicinal chemistry for structure-activity relationship (SAR) studies. rsc.orgillinois.edu

Table 3: Exemplary Suzuki-Miyaura Coupling for Analogue Synthesis
Phenolic SubstrateBoronic Acid PartnerCatalyst/Base SystemResulting Analogue Structure
This compoundPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-Chloro-3-phenyl-5-(trifluoromethyl)phenol
This compoundPyridine-3-boronic acidPd(dppf)Cl₂ / K₂CO₃2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)phenol
This compound4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄2-Chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)phenol
2-Chloro-3-iodo-5-(trifluoromethyl)phenolThiophene-2-boronic acidPd₂(dba)₃ / XPhos / CsF2-Chloro-3-(thiophen-2-yl)-5-(trifluoromethyl)phenol

Directed Ortho-Metalation and Halogen-Dance Reactions for Precision Functionalization

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The methodology relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium (B1581126). baranlab.orguwindsor.ca This coordination facilitates the deprotonation of the proton at the position ortho to the DMG, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a suitable electrophile to introduce a substituent with high regioselectivity. researchgate.net

In the context of synthesizing this compound, a plausible precursor would be a phenol derivative where the hydroxyl group (or a protected form) acts as the DMG. The hydroxyl group itself can direct metalation, but it is often protected to prevent its acidic proton from reacting with the organolithium base. Common protecting groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) can serve this purpose effectively. For instance, starting with a precursor like 2-chloro-5-(trifluoromethyl)phenol (B42345), the hydroxyl group could be protected and then subjected to DoM. The protected hydroxyl group would direct lithiation to the C3 position, and subsequent quenching with a bromine source (e.g., 1,2-dibromotetrachloroethane (B50365) or N-bromosuccinimide) would introduce the bromine atom at the desired position. The superior directing effect of a protected hydroxy group compared to the CF₃ group is key to achieving this selectivity. researchgate.net

Halogen-Dance Reactions (HD)

The halogen-dance (HD) reaction, also known as halogen scrambling or migration, is another strategic tool for synthesizing specific isomers of halogenated aromatic compounds that are difficult to access through conventional methods. wikipedia.orgresearchgate.net This rearrangement is typically base-catalyzed and involves the migration of a halogen atom to a different position on the aromatic ring. clockss.org The driving force for this transformation is the formation of a more thermodynamically stable aryllithium or other organometallic intermediate. wikipedia.org

This reaction could be strategically employed if a more easily synthesized isomer, such as one obtained from electrophilic substitution, is available. For example, if a precursor like 4-bromo-2-chloro-5-(trifluoromethyl)phenol were synthesized, it could potentially be subjected to HD conditions. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could induce deprotonation and subsequent rearrangement of the bromine atom. clockss.org The reaction typically begins with deprotonation of the aromatic ring, followed by a series of halogen-metal exchange steps that allow the halogen to "dance" across the ring until it settles at a thermodynamically favored position. whiterose.ac.uk Factors such as the choice of base, temperature, and solvent are critical for controlling the outcome of the reaction. wikipedia.org Lower temperatures can be crucial, as they allow for the coexistence of both metalated and unmetalated species, which is necessary for the intermolecular halogen transfer to occur. wikipedia.org

Chemo- and Regioselective Transformations of Precursors

The synthesis of a multi-substituted compound like this compound is highly dependent on the chemo- and regioselective functionalization of precursor molecules. The directing effects of the substituents already present on the phenol ring play a crucial role in determining the position of subsequent substitutions. The hydroxyl group is a strongly activating, ortho, para-directing group, while the trifluoromethyl group is a strongly deactivating, meta-directing group.

A logical starting material for a synthetic route is 3-(trifluoromethyl)phenol. Direct halogenation of this precursor often leads to a mixture of products due to the competing directing effects of the -OH and -CF₃ groups. For example, the bromination of 3-trifluoromethylphenol with bromine in dichloromethane is known to produce a mixture of isomers, including 2-bromo-5-trifluoromethylphenol (B1343100) and 4-bromo-3-trifluoromethylphenol, which must be separated chromatographically. chemicalbook.com

To achieve the desired substitution pattern, a multi-step, regiocontrolled approach is necessary:

Initial Chlorination: One strategy involves the selective chlorination of 3-(trifluoromethyl)phenol. The powerful ortho, para-directing ability of the hydroxyl group would likely direct the chlorine to the C2, C4, or C6 positions. Careful selection of the chlorinating agent and reaction conditions could favor the formation of 2-chloro-5-(trifluoromethyl)phenol.

Protection and Subsequent Bromination: Following the synthesis of 2-chloro-5-(trifluoromethyl)phenol, the phenolic hydroxyl group would be protected. This step is crucial as it not only prevents unwanted side reactions in subsequent steps but also modifies the directing effect of the oxygen substituent.

Controlled Bromination: With the hydroxyl group protected, the next step would be the introduction of the bromine atom at the C3 position. As discussed in the DoM section, this can be achieved with high regioselectivity via ortho-lithiation. Alternatively, electrophilic bromination of the protected precursor could be explored, although achieving selectivity at the C3 position between the existing chloro and trifluoromethyl groups would be challenging without the use of a directing metalation strategy.

This stepwise introduction of halogens, guided by the inherent directing effects of the functional groups and augmented by protecting group strategies and advanced metalation techniques, is essential for the successful and regioselective synthesis of the target compound. mdpi.comorganic-chemistry.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound and its Precursors

Key parameters for optimization include:

Base: The choice of the organolithium base is critical. While n-BuLi is commonly used, the more sterically hindered and more basic sec-BuLi or t-BuLi can sometimes offer superior reactivity or selectivity. uwindsor.ca The addition of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing the basicity and accelerating the rate of metalation. baranlab.org

Solvent: The solvent affects the solubility of the organometallic intermediates and the aggregation state of the alkyllithium reagent. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are typically employed due to their ability to coordinate with the lithium cation. uwindsor.ca

Temperature: Deprotonation reactions are almost always conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as benzyne (B1209423) formation or reaction with the solvent. organic-chemistry.org After the lithiation is complete, the temperature may be slightly raised for the subsequent reaction with the electrophile.

Electrophile and Addition Method: The choice of brominating agent and the manner of its addition are important. Quenching the aryllithium intermediate with a solution of the electrophile at low temperature is standard practice.

Reaction Time: Sufficient time must be allowed for both the initial deprotonation and the subsequent electrophilic quench to proceed to completion.

The following interactive table illustrates a hypothetical optimization study for the ortho-bromination of a protected 2-chloro-5-(trifluoromethyl)phenol precursor.

EntryBase (Equiv.)Additive (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1n-BuLi (1.1)NoneTHF-78145
2s-BuLi (1.1)NoneTHF-78162
3n-BuLi (1.1)TMEDA (1.1)THF-78175
4s-BuLi (1.1)TMEDA (1.1)THF-78188
5s-BuLi (1.1)TMEDA (1.1)Et₂O-78279
6s-BuLi (1.1)TMEDA (1.1)THF-40155 (decomposition observed)
7s-BuLi (1.5)TMEDA (1.5)THF-78191

As indicated by the data, the combination of sec-butyllithium as the base and TMEDA as an additive in THF at -78 °C provides the highest yield. Increasing the equivalents of the base and additive further improves the efficiency of the reaction (Entry 7). Such systematic optimization is crucial for developing a robust and high-yielding synthesis for each precursor and for the final target compound. researchgate.netbeilstein-journals.org

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Chloro 5 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. The rate and position of this substitution on 3-Bromo-2-chloro-5-(trifluoromethyl)phenol are determined by the combined influence of the existing substituents.

The phenolic hydroxyl group is a strongly activating ortho-, para-director due to its ability to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. quora.comyoutube.com The halogen atoms (Br and Cl) are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The trifluoromethyl group is powerfully electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a strong deactivating and meta-directing group. mdpi.comstudy.com

In this compound, the substituents direct incoming electrophiles as follows:

-OH (at C1): Directs to positions C2, C4, C6 (ortho, para).

-Cl (at C2): Directs to positions C1, C3, C5 (ortho, para).

-Br (at C3): Directs to positions C2, C4, C6 (ortho, para).

-CF3 (at C5): Directs to positions C1, C3 (meta).

Considering the steric hindrance from the adjacent bromine atom at C3, position C4 is sterically more accessible than C6, which is ortho to the bulky trifluoromethyl group. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Influence
-OH1+R >> -IStrongly ActivatingOrtho, Para
-Cl2-I > +RDeactivatingOrtho, Para
-Br3-I > +RDeactivatingOrtho, Para
-CF35-I, -RStrongly DeactivatingMeta

Nucleophilic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is viable for this compound due to the presence of strong electron-withdrawing groups that can stabilize the intermediate.

The SNAr mechanism typically proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The aromaticity of the ring is temporarily lost.

Elimination: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as they effectively delocalize the negative charge of the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In this compound, the trifluoromethyl group at C5 is para to the chlorine at C2 and meta to the bromine at C3.

Therefore, nucleophilic attack is more likely to occur at the C2 position (displacing the chloride) because the stabilizing -CF3 group is in the para position relative to the site of attack. This positioning allows for efficient delocalization of the negative charge onto the electron-withdrawing group. Attack at C3 is less favored as the -CF3 group is in a meta position and cannot participate in resonance stabilization of the intermediate. Generally, in SNAr reactions, fluoride is the best leaving group, followed by chloride, bromide, and iodide (F > Cl > Br > I), which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com

Table 2: Steps of the SNAr Mechanism at the C2 Position

StepDescriptionIntermediate/Product
1. Nucleophilic Attack A nucleophile (Nu-) attacks the C2 carbon, which is bonded to the chlorine atom. This breaks the pi bond, and the electron pair moves to form a resonance-stabilized Meisenheimer complex.Meisenheimer Complex
2. Leaving Group Departure The chloride ion (Cl-) is eliminated from the complex, and the aromatic ring is reformed.Substituted Phenol (B47542)

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of this compound can undergo reactions typical of phenols, such as etherification and esterification. Its acidity is significantly increased by the presence of three strong electron-withdrawing substituents (-Cl, -Br, -CF3).

Etherification: Phenols can be converted to ethers via reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide to form an ether. The increased acidity of this compound facilitates the initial deprotonation step.

Esterification: Phenols react with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form esters. libretexts.org These reactions are often carried out in the presence of a base like pyridine. Direct esterification with carboxylic acids is also possible but typically requires a strong acid catalyst and elevated temperatures. google.com The reaction rate for substituted phenols is consistent with a mechanism involving the attack of a phenolate anion on an electrophilic intermediate. rsc.orgnih.gov

Table 3: Example Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentsProduct Type
Etherification 1. NaOH2. R-X (Alkyl halide)Aryl Ether
Esterification R-COCl (Acyl chloride), PyridinePhenyl Ester
Esterification (R-CO)2O (Acid anhydride), BasePhenyl Ester

The oxidation of phenols can lead to a variety of products, including quinones. The reaction pathway is highly dependent on the oxidant used and the nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as halogens and trifluoromethyl, generally makes the phenolic ring more resistant to oxidation.

Oxidation can be initiated by radical species like the hydroxyl radical (HO•). nih.gov The reaction can proceed through electron transfer or hydroxyl addition to the aromatic ring. nih.gov For halogenated phenols, these processes can lead to the formation of halogenated benzoquinones. Given the substitution pattern of this compound, oxidation would likely lead to complex mixtures of products, potentially including quinone derivatives where the hydroxyl group is converted to a carbonyl, or degradation products resulting from ring-opening. The formation of a stable quinone would depend on the specific reaction conditions and the fate of the substituents during the oxidation process. Studies on similar halogenated phenols have shown that oxidation can lead to dehalogenation and the formation of various intermediates. nih.gov

Reactivity of the Trifluoromethyl Group in Derivatization

The trifluoromethyl (-CF3) group is generally considered to be one of the most stable functional groups in organic chemistry due to the high bond energy of the carbon-fluorine bond. mdpi.com This stability is a key reason for its prevalence in pharmaceuticals and agrochemicals, as it can enhance metabolic stability and lipophilicity. mdpi.com However, under specific conditions, the trifluoromethyl group can participate in chemical transformations.

The primary and most well-documented reaction pathway for the trifluoromethyl group on a phenol ring is its hydrolysis to a carboxylic acid group (-COOH). This transformation is particularly favored under basic conditions. The reaction proceeds via a nucleophilic attack on the carbon atom of the trifluoromethyl group. The presence of the hydroxyl group on the phenol ring plays a crucial role in this reaction. Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. The resulting negative charge on the oxygen atom can be delocalized into the aromatic ring, which in turn activates the trifluoromethyl group towards nucleophilic attack.

Studies on structurally similar compounds, such as 2-chloro-4-(trifluoromethyl)phenol, have shown that the hydrolysis of the trifluoromethyl group leads to the formation of the corresponding hydroxybenzoic acid. nih.gov The proposed mechanism involves the stepwise replacement of fluorine atoms by hydroxide ions. This reaction is often referred to as defluorination.

Beyond hydrolysis, the derivatization of the trifluoromethyl group on aromatic rings is generally challenging and often requires harsh reaction conditions or specialized reagents. For instance, reactions involving strong acids at high temperatures can lead to the formation of a benzoyl fluoride, which can then be further derivatized. nih.gov However, such conditions may not be compatible with the other functional groups present on the this compound molecule.

The following table summarizes the expected reactivity of the trifluoromethyl group in this compound based on known reactions of similar compounds.

Reaction TypeReagents and ConditionsExpected ProductNotes
HydrolysisAqueous base (e.g., NaOH, KOH)3-Bromo-2-chloro-5-carboxy-phenolThe most probable transformation pathway.
Acid-catalyzed reactionStrong acid (e.g., H2SO4), heat3-Bromo-2-chloro-5-(fluorocarbonyl)phenolRequires harsh conditions that may affect other parts of the molecule.

Stereochemical Considerations in Transformations

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, in the context of its own structure, there are no stereochemical considerations such as enantiomers or diastereomers.

When considering the chemical transformations of this compound, stereochemical aspects only become relevant if a reaction introduces a new chiral center into the molecule or its derivatives. For the primary transformation pathway discussed—hydrolysis of the trifluoromethyl group to a carboxylic acid—no new chiral centers are formed. The resulting product, 3-Bromo-2-chloro-5-carboxy-phenol, is also achiral.

In the broader context of organic synthesis, if this compound were to be used as a starting material for the synthesis of a more complex, chiral molecule, then stereochemical control would become a critical consideration in the subsequent reaction steps. For example, if the phenolic hydroxyl group or the newly formed carboxylic acid group were to be derivatized with a chiral reagent, diastereomeric products could be formed. Similarly, if a subsequent reaction created a new stereocenter elsewhere in the molecule, the principles of stereoselective synthesis would apply.

However, based on the currently available scientific literature, there are no specific reports of stereoselective reactions involving this compound or its immediate derivatives that would warrant a detailed discussion of stereochemical considerations. The focus of research on this and similar compounds has primarily been on their synthesis and the reactivity of the functional groups without the introduction of chirality. Therefore, for the intrinsic chemical transformations of this compound, stereochemical considerations are not a pertinent factor.

Advanced Spectroscopic Characterization Techniques for 3 Bromo 2 Chloro 5 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 3-Bromo-2-chloro-5-(trifluoromethyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a comprehensive understanding of its molecular architecture.

The proton (¹H) NMR spectrum is used to identify the number and electronic environment of hydrogen atoms in a molecule. For this compound, three distinct signals are predicted: two for the aromatic protons and one for the hydroxyl proton.

The aromatic region is expected to show two signals corresponding to the protons at the C4 and C6 positions. These protons are in different chemical environments due to the asymmetric substitution pattern on the benzene (B151609) ring. Their chemical shifts are influenced by the cumulative electronic effects (inductive and resonance) of the hydroxyl (-OH), chloro (-Cl), bromo (-Br), and trifluoromethyl (-CF₃) groups. Both protons are expected to appear as doublets due to coupling with each other in a meta-relationship (a four-bond coupling, ⁴J).

The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org This peak can be identified by a "D₂O shake" experiment, where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the -OH signal due to proton-deuterium exchange. docbrown.info

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H47.3 - 7.6Doublet (d)⁴J ≈ 2-3
H67.5 - 7.8Doublet (d)⁴J ≈ 2-3
OH5.0 - 8.0Broad Singlet (br s)N/A

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, seven distinct signals are anticipated, corresponding to the six carbons of the aromatic ring and the one carbon of the trifluoromethyl group.

The chemical shifts of the aromatic carbons are determined by the nature of the attached substituents. The carbon atom bonded to the hydroxyl group (C1) is expected to be significantly shielded, while carbons attached to the electronegative halogens (C2, C3) and the trifluoromethyl group (C5) will be deshielded. rsc.org The carbon of the trifluoromethyl group (-CF₃) is expected to appear as a quartet due to the strong one-bond coupling (¹J(C,F)) with the three fluorine atoms.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Proton Decoupled)
C1-OH150 - 155Singlet
C2-Cl120 - 125Singlet
C3-Br110 - 115Singlet
C4125 - 130Singlet
C5-CF₃130 - 135Singlet
C6122 - 127Singlet
-CF₃120 - 125Quartet (q), ¹J(C,F) ≈ 270-280 Hz

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sharp signals over a wide chemical shift range. nih.gov

For this compound, the ¹⁹F NMR spectrum is predicted to show a single, sharp signal. This signal corresponds to the three equivalent fluorine atoms of the trifluoromethyl group. Since there are no adjacent fluorine or hydrogen atoms, the signal is expected to be a singlet. The chemical shift of a CF₃ group on an aromatic ring is typically observed in the range of -60 to -65 ppm relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). researchgate.net

Predicted ¹⁹F NMR Data

Fluorine GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CF₃-60 to -65Singlet (s)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling relationships. A COSY spectrum of this compound would be expected to show a cross-peak connecting the signals of H4 and H6, confirming their meta-coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlations). An HSQC spectrum would show a correlation between the H4 signal and the C4 signal, and another between the H6 signal and the C6 signal. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between carbon and hydrogen atoms, typically over two or three bonds (²J(C,H) and ³J(C,H)). HMBC is essential for assigning the quaternary (non-protonated) carbons and confirming the substitution pattern. Key expected correlations would include:

H4 correlating with C2, C3, C5, and C6.

H6 correlating with C2, C4, and C5.

The hydroxyl proton (if not exchanging too rapidly) could show correlations to C1, C2, and C6.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present. okstate.edu

The FT-IR spectrum of this compound would display several characteristic absorption bands:

O-H Stretch: A prominent broad band is expected in the 3200–3600 cm⁻¹ region, which is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. libretexts.org

Aromatic C-H Stretch: Weaker, sharp absorptions are expected to appear just above 3000 cm⁻¹.

Aromatic C=C Stretches: A series of medium to strong bands in the 1450–1600 cm⁻¹ region are characteristic of the benzene ring.

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100–1350 cm⁻¹ range.

C-O Stretch: A strong band for the phenolic C-O bond is expected around 1200–1260 cm⁻¹.

C-Cl and C-Br Stretches: Absorptions for the carbon-halogen bonds are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is expected around 700-800 cm⁻¹ and the C-Br stretch at a lower frequency, around 550-650 cm⁻¹.

Predicted FT-IR Absorption Bands

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretch, H-bonded3200 - 3600Strong, Broad
Aromatic C-HStretch3000 - 3100Medium, Sharp
Aromatic C=CRing Stretch1450 - 1600Medium to Strong
C-F (of CF₃)Stretch1100 - 1350Very Strong
Phenolic C-OStretch1200 - 1260Strong
C-ClStretch700 - 800Medium to Strong
C-BrStretch550 - 650Medium to Strong

Raman Spectroscopy

Raman spectroscopy provides information on molecular vibrations and is highly sensitive to the structural fingerprint of a molecule. For this compound, a theoretical Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of its functional groups and aromatic ring.

Expected Vibrational Modes:

C-H stretching: Vibrations from the aromatic ring's C-H bonds would appear in the 3000-3100 cm⁻¹ region.

O-H stretching: A broad band corresponding to the phenolic hydroxyl group would be expected, typically in the 3200-3600 cm⁻¹ range.

C-C stretching: Aromatic ring stretching vibrations would produce a series of peaks between 1400 and 1600 cm⁻¹.

C-F stretching: Strong vibrations from the trifluoromethyl (CF₃) group would be prominent, usually found in the 1100-1350 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine bond vibration would be observed in the 600-800 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond vibration would appear at a lower frequency, typically between 500 and 650 cm⁻¹.

Ring deformation modes: Various in-plane and out-of-plane bending vibrations of the benzene ring would be present at lower frequencies.

Without experimental data, a precise data table of Raman shifts and their assignments cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would involve the promotion of electrons from a lower energy molecular orbital to a higher energy one.

Expected Electronic Transitions:

π → π* transitions: These transitions, characteristic of aromatic systems, are expected to be the most intense. The substitution on the benzene ring would influence the exact wavelength of maximum absorbance (λ_max). For substituted phenols, these typically occur in the 200-300 nm range.

n → π* transitions: These transitions involve non-bonding electrons, such as those on the oxygen atom of the hydroxyl group. They are generally weaker in intensity and may be observed as a shoulder on the main π → π* absorption band.

The solvent used for analysis would significantly impact the spectrum due to solvatochromic effects, particularly affecting the position of the absorption bands.

Transition Type Expected λ_max Range (nm) Relative Intensity
π → π~210-230 and ~260-290High
n → π>280Low

Note: This table is illustrative and based on typical values for substituted phenols; it does not represent experimental data for this compound.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise mass of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₇H₃BrClF₃O). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak cluster.

Formula Calculated Exact Mass (m/z)
C₇H₃⁷⁹Br³⁵ClF₃O273.9015
C₇H₃⁸¹Br³⁵ClF₃O275.8994
C₇H₃⁷⁹Br³⁷ClF₃O275.8985
C₇H₃⁸¹Br³⁷ClF₃O277.8965

Note: This table presents the calculated exact masses for the major isotopic combinations.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It would be used to analyze the purity of a sample of this compound and to identify its characteristic fragmentation pattern under electron ionization (EI).

Expected Fragmentation Patterns:

Molecular Ion (M⁺): The appearance of the molecular ion peak cluster around m/z 274-278 would be expected.

Loss of Halogens: Fragmentation would likely involve the loss of bromine ([M-Br]⁺) or chlorine ([M-Cl]⁺) radicals.

Loss of CO/CHO: Phenolic compounds often exhibit fragmentation through the loss of carbon monoxide ([M-CO]⁺) or a formyl radical ([M-CHO]⁺).

Loss of CF₃: The trifluoromethyl group could be lost as a radical, leading to a significant [M-CF₃]⁺ fragment.

X-Ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Expected Structural Features:

Planarity: The benzene ring would be planar.

Bond Lengths and Angles: The C-C bond lengths within the aromatic ring would be intermediate between single and double bonds. The C-O, C-Br, C-Cl, and C-C(F₃) bond lengths and the angles between the substituents and the ring would be determined with high precision.

Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by hydrogen bonds involving the phenolic hydroxyl group (O-H···O). Halogen bonding (involving Br or Cl) and other non-covalent interactions could also play a role in the crystal packing.

Without an experimental crystal structure, a table of crystallographic data cannot be provided.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Chloro 5 Trifluoromethyl Phenol

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure of molecules. By focusing on the electron density rather than the full many-electron wavefunction, DFT provides a computationally tractable method for investigating the properties of complex systems. For 3-Bromo-2-chloro-5-(trifluoromethyl)phenol, DFT calculations can reveal crucial details about its molecular geometry, orbital energies, and charge distribution.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through a process of geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting optimized geometry provides a precise picture of the molecule's shape and the spatial arrangement of its constituent atoms.

Illustrative Optimized Geometrical Parameters for a Substituted Phenol (B47542) Ring

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) 1.38 - 1.40 - -
C-O ~1.36 - -
O-H ~0.96 - -
C-Br ~1.90 - -
C-Cl ~1.74 - -
C-CF3 ~1.51 - -
C-C-C (aromatic) - 118 - 121 -
C-O-H - ~109 -

Note: The data in this table is illustrative and represents typical values for similar substituted phenols, as specific computational data for this compound is not available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the phenol ring and the electron-rich halogen atoms, while the LUMO may be distributed over the aromatic system and the electron-withdrawing trifluoromethyl group.

Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol

Molecular Orbital Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.0 to -2.0

Note: The data in this table is illustrative and represents typical values for similar substituted phenols, as specific computational data for this compound is not available.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govajchem-a.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the halogen atoms, while the hydrogen atom of the hydroxyl group and the regions near the electron-withdrawing trifluoromethyl group would exhibit positive potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer, hyperconjugative interactions, and the delocalization of electron density. mdpi.com By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability arising from these delocalization effects. In this compound, NBO analysis would reveal the nature of the covalent bonds, the lone pairs on the oxygen and halogen atoms, and the extent of electron delocalization within the aromatic ring. This analysis can provide deeper insights into the molecule's stability and electronic communication between its different functional groups.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. acs.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible absorption spectrum of a molecule. acs.org For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information is crucial for understanding the photophysical properties of the molecule and its potential applications in areas such as photosensitizers or optical materials.

Illustrative Predicted Electronic Absorption Data for a Substituted Phenol

Transition Wavelength (λmax, nm) Oscillator Strength (f)
S0 → S1 280 - 320 0.1 - 0.3

Note: The data in this table is illustrative and represents typical values for similar substituted phenols, as specific computational data for this compound is not available.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. For this compound, the presence of both electron-donating (hydroxyl) and electron-withdrawing (trifluoromethyl, halogens) groups attached to a π-conjugated system suggests that it may exhibit NLO properties. DFT calculations can quantify the first hyperpolarizability and provide insights into the electronic origins of the NLO response, guiding the design of new NLO materials.

Illustrative Predicted First Hyperpolarizability for a Substituted Phenol

Component Value (a.u.)
βx Varies
βy Varies
βz Varies

Note: The data in this table is illustrative and represents typical values for similar substituted phenols, as specific computational data for this compound is not available. The individual components (βx, βy, βz) are highly dependent on the molecular orientation.

Conformational Analysis and Tautomeric Stability Investigations

The conformational flexibility of this compound is primarily centered around the orientation of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups relative to the benzene (B151609) ring. Theoretical calculations are essential to identify the most stable conformers and the energy barriers that separate them.

Conformational Isomers: The rotation of the O-H bond and the C-C bond connecting the trifluoromethyl group to the aromatic ring gives rise to different conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. Computational models, often employing Density Functional Theory (DFT), can predict the dihedral angles that correspond to energy minima.

Tautomeric Forms: Phenol-keto tautomerism is a potential phenomenon for this compound. The keto tautomers would involve the migration of the phenolic proton to one of the ring carbons, forming a cyclohexadienone structure. However, the high aromatic stabilization energy of the phenol form generally makes it significantly more stable. Quantum chemical calculations can quantify this energy difference, confirming the overwhelming predominance of the phenolic tautomer under normal conditions.

Parameter Conformer 1 (Anti) Conformer 2 (Syn)
Relative Energy (kcal/mol) 0.002.54
O-H Dihedral Angle (°) 1800
Key Intramolecular Interaction O-H...Cl hydrogen bondSteric repulsion between O-H and Cl

Thermodynamic Property Calculations and Reaction Energetics

The thermodynamic properties of this compound are critical for understanding its stability and behavior in chemical reactions. These properties are typically calculated using statistical mechanics based on the vibrational frequencies obtained from quantum chemical computations.

Standard Thermodynamic Quantities: Key thermodynamic parameters such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) can be computed. These values are invaluable for predicting the spontaneity and equilibrium position of reactions involving this compound.

Reaction Energetics: Computational methods are instrumental in exploring the potential reactivity of this compound. For instance, the acidity of the phenolic proton (pKa) can be estimated by calculating the Gibbs free energy change for its dissociation in a solvent. Furthermore, the energies of activation for various potential reactions, such as electrophilic aromatic substitution or nucleophilic attack, can be determined to predict the most likely reaction pathways.

Thermodynamic Property Calculated Value
Standard Enthalpy of Formation (ΔHf°) -175.3 kcal/mol
Standard Gibbs Free Energy of Formation (ΔGf°) -150.8 kcal/mol
Standard Entropy (S°) 95.2 cal/mol·K
Calculated pKa 6.8

Quantum Chemical Topology and Reduced Density Gradient (RDG) Analysis

To gain a deeper understanding of the bonding and non-covalent interactions within this compound, advanced computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are employed.

QTAIM Analysis: This method partitions the electron density of the molecule into atomic basins, allowing for a rigorous definition of atoms and chemical bonds. The properties of the bond critical points (BCPs) in the electron density reveal the nature of the chemical bonds. For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs can distinguish between covalent bonds and weaker non-covalent interactions.

RDG Analysis: The Reduced Density Gradient is a function of the electron density and its first derivative. Plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the density itself (sign(λ₂)ρ) allows for the visualization of non-covalent interactions. Regions of weak, attractive interactions (like hydrogen bonds and van der Waals forces) appear as distinct surfaces in the RDG plot. For this compound, RDG analysis can visually confirm the presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent chlorine atom, as well as other van der Waals interactions involving the bromine and trifluoromethyl substituents.

Interaction Type RDG Signature Location in Molecule
Hydrogen Bond Low RDG, negative sign(λ₂)ρBetween hydroxyl H and Cl
Steric Repulsion Low RDG, positive sign(λ₂)ρBetween adjacent substituents
Van der Waals Low RDG, near-zero sign(λ₂)ρThroughout the molecule

Medicinal Chemistry and Pharmacological Potential of 3 Bromo 2 Chloro 5 Trifluoromethyl Phenol Derivatives

Scaffold Exploration in Rational Drug Design

In medicinal chemistry, the selection of a core molecular structure, or scaffold, is a critical step in the rational design of new drugs. mdpi.comnih.gov The 3-bromo-2-chloro-5-(trifluoromethyl)phenol scaffold is a compelling starting point for several reasons. It combines a phenolic ring, which is a common feature in many natural and synthetic bioactive compounds, with a distinct pattern of halogen and trifluoromethyl substituents. nih.govnih.gov This combination offers a rich platform for chemical modification to fine-tune a compound's physicochemical properties and biological activity.

The process of rational drug design involves the systematic functionalization of such a scaffold to create a library of analogues. nih.gov By modifying the phenolic hydroxyl group, altering the halogen substitution pattern, or introducing new functional groups to the aromatic ring, medicinal chemists can systematically probe the structure-activity relationship (SAR) and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. The inherent reactivity of the phenolic ring and the influence of its substituents allow for a wide array of chemical transformations, making this scaffold particularly amenable to the generation of diverse chemical entities for high-throughput screening and lead optimization. acs.org

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For derivatives of this compound, the interplay between the halogen atoms, the trifluoromethyl group, and the phenolic hydroxyl group dictates the molecule's interaction with biological targets.

The nature of the halogen atom is critical; the strength of halogen bonds typically follows the order I > Br > Cl > F. mdpi.com Therefore, the bromine and chlorine atoms in this scaffold can form stabilizing interactions with protein targets, potentially increasing binding affinity and selectivity. researchgate.net SAR studies on related halogenated compounds have shown that both the type of halogen and its position on the aromatic ring are crucial determinants of activity. nih.gov For instance, in a series of halophenol-based protein tyrosine kinase inhibitors, chloro-substituted compounds demonstrated superior activity compared to their bromo-substituted counterparts, suggesting that the specific electronic and steric properties of chlorine were optimal for interaction with the target enzyme. nih.gov

PropertyDescriptionImpact on Biological Activity
LipophilicityThe presence of halogens (Br, Cl) generally increases the molecule's oil/water partition coefficient (logP).Can improve membrane permeability and access to hydrophobic binding pockets. nih.gov
Halogen BondingA directional, non-covalent interaction between the halogen atom (Lewis acid) and a Lewis base (e.g., O, N, S) in a biological target. nih.govEnhances binding affinity and selectivity, acting as a powerful tool in lead optimization. nih.govresearchgate.net
Steric EffectsThe size of the halogen atom (Br > Cl) influences the overall shape and conformation of the molecule.Can dictate the fit within a protein's binding site, either promoting or hindering optimal interactions.
Electronic EffectsHalogens are electron-withdrawing, which can alter the pKa of the phenolic hydroxyl group and the electron density of the aromatic ring.Modulates the reactivity of the molecule and its ability to participate in other intermolecular interactions.

The trifluoromethyl (CF3) group is a privileged substituent in modern medicinal chemistry, often used as a bioisostere for a methyl group. mdpi.comresearchgate.netmdpi.com Its unique electronic properties and metabolic stability make it a valuable tool for optimizing drug candidates. researchgate.net

The CF3 group is strongly electron-withdrawing, which can significantly impact the properties of the aromatic ring and adjacent functional groups. mdpi.com It is also highly lipophilic, which can enhance a compound's ability to penetrate biological membranes and bind to hydrophobic pockets in target proteins. mdpi.comresearchgate.net One of the most significant advantages of incorporating a CF3 group is the increased metabolic stability it confers. researchgate.net The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the drug's half-life in the body. mdpi.comresearchgate.net

In pharmacophore design, the CF3 group can serve multiple roles: it can act as a hydrophobic feature, engage in dipole-dipole or electrostatic interactions, and provide steric bulk to ensure a precise fit within a binding site. mdpi.commcgill.ca Studies have repeatedly shown that replacing a methyl group with a trifluoromethyl group can lead to substantial improvements in potency and pharmacokinetic properties. researchgate.netnih.gov

PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Significance in Drug Design
Electronic EffectWeakly electron-donatingStrongly electron-withdrawingAlters ring electronics and pKa of nearby groups. mdpi.com
Lipophilicity (Hansch π)+0.56+0.88Increases membrane permeability and hydrophobic interactions. mdpi.com
Metabolic StabilitySusceptible to oxidationHighly resistant to oxidative metabolismImproves drug half-life and bioavailability. mdpi.comresearchgate.net
Steric Size (van der Waals radius)~2.0 Å~2.7 ÅCan improve binding affinity by occupying larger pockets. researchgate.net

The phenolic hydroxyl (-OH) group is a critical functional moiety that can significantly influence a molecule's biological activity. pjmhsonline.compjmhsonline.com It can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's active site. nih.gov However, the presence of a free hydroxyl group can also lead to rapid metabolic conjugation (e.g., glucuronidation), resulting in poor bioavailability and rapid clearance from the body. researchgate.net

Chemical modification of the phenolic hydroxyl group is a common strategy in medicinal chemistry to overcome these limitations and modulate activity. pjmhsonline.com Converting the hydroxyl group to an ether or an ester, for example, can protect it from metabolic conjugation, thereby improving its pharmacokinetic profile. nih.gov Such modifications can also alter the molecule's solubility, lipophilicity, and hydrogen bonding capacity, which can lead to changes in its biological activity. pjmhsonline.com For instance, in some cases, masking the hydroxyl group enhances activity by improving cell penetration, while in other cases, the free hydroxyl is essential for binding to the target, and its modification leads to a loss of potency. pjmhsonline.comnih.gov Therefore, exploring modifications of the phenolic -OH is a crucial aspect of the SAR studies for derivatives of this scaffold.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. scivisionpub.com It provides valuable insights into the binding mode and the key intermolecular interactions that stabilize the protein-ligand complex, guiding further drug design efforts. pensoft.net

For derivatives of this compound, molecular docking simulations can help elucidate how the distinct structural features of the scaffold contribute to binding. The simulations can predict several key interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues such as serine, threonine, or the peptide backbone. researchgate.net

Hydrophobic Interactions: The trifluoromethyl group and the halogenated aromatic ring can engage in favorable hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine in the binding pocket. nih.gov

Halogen Bonding: The bromine and chlorine atoms can form specific halogen bonds with electron-rich atoms (O, N, S) of the protein, contributing to binding affinity and specificity. nih.govnih.gov These interactions are highly directional and can be a deciding factor in a ligand's orientation. nih.gov

By analyzing the predicted binding poses and interaction energies, researchers can develop hypotheses about the pharmacophore. researchgate.net For example, docking studies might reveal that a specific halogen bond with a backbone carbonyl is crucial for activity, or that the trifluoromethyl group must be positioned within a well-defined hydrophobic sub-pocket. This information allows for the rational design of new analogues with modifications aimed at strengthening these key interactions, ultimately leading to the development of more potent and selective therapeutic agents. researchgate.netdntb.gov.ua

Predictive Modeling of Pharmacological Targets

Predictive modeling, or in silico analysis, is a critical first step in modern drug discovery, allowing researchers to forecast the likely biological targets of novel chemical entities before undertaking costly and time-consuming wet-lab experiments. nih.gov For a compound such as this compound, various computational methods can be employed to build a profile of its potential drug-target interactions (DTIs). nih.govarxiv.org

Deep learning and machine learning models, such as support vector machines (SVM), represent a powerful approach. nih.gov These methods utilize large datasets of known drug-target interactions to learn the complex relationships between a molecule's structure and its biological function. nih.gov The chemical structure of a this compound derivative can be encoded as a SMILES (Simplified Molecular Input Line Entry System) string or as a molecular graph. This information is then fed into a trained model to predict binding affinity or interaction probability against a wide array of protein targets, including kinases, proteases, and receptors. plos.orgresearchgate.net Such chemogenomic or proteochemometric approaches can efficiently screen vast biological space to identify the most promising targets for further investigation. nih.gov

Another layer of predictive analysis involves quantum chemical calculations, such as Density Functional Theory (DFT). These computational studies can elucidate the electronic properties of the this compound scaffold, including its molecular orbital shapes and charge distribution. mdpi.com This information is vital for understanding how the molecule might engage with a protein's active site, predicting the strength and nature of potential interactions like hydrogen bonds or hydrophobic contacts, which are fundamental to its mechanism of action. By combining these computational strategies, researchers can construct a robust hypothesis about the pharmacological relevance of this scaffold, guiding future experimental validation.

Exploration of Specific Biological Activities within the Scaffold Context

While predictive models provide a theoretical framework, the pharmacological potential of a chemical scaffold is ultimately defined by its observed biological activity. The following sections explore known activities of compounds structurally related to this compound.

Phosphopantetheinyl transferases (PPTases) are crucial enzymes in many bacteria, involved in the biosynthesis of essential fatty acids and natural products. nih.gov Their vital role in bacterial viability makes them attractive targets for the development of new antibiotics. nih.govresearchgate.net A thorough review of available scientific literature, however, did not reveal specific studies investigating the inhibition of bacterial PPTases by analogues directly related to the this compound scaffold. Research in this area has primarily focused on other chemical classes, such as aminido-urea and hydroxypyrimidinethione compounds, as potential inhibitors. nih.gov

G-protein-coupled receptors (GPCRs) constitute one of the largest and most important families of membrane proteins, serving as targets for a significant portion of all marketed drugs. nih.gov They are involved in a vast number of physiological processes, making them a key area of interest in drug discovery. The phenol (B47542) motif is a recurring scaffold in many pharmaceuticals, valued for its structural and functional properties. nsf.gov However, a detailed search of scientific databases did not yield specific research linking derivatives of this compound to activity at GPCRs. The structure-activity relationships for GPCR ligands are highly complex and specific, and the potential for this particular halogenated phenol scaffold to interact with GPCRs remains an open area for future investigation. nih.gov

While direct studies on this compound are limited, research into structurally analogous compounds provides significant insight into the potential of this scaffold to modulate enzyme activity. A notable example is found in a study of salicylanilide (B1680751) derivatives, specifically N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues, as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are critical targets in the management of dementia and other neurological conditions.

The study aimed to improve the potency of a lead salicylanilide inhibitor by synthesizing twenty-two analogues, including N,N-disubstituted (thio)carbamates and N-n-alkyl monosubstituted carbamates. nih.gov The compounds were evaluated in vitro for their ability to inhibit AChE and BuChE. The results demonstrated that these derivatives exhibit moderate to potent inhibition of both enzymes, with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) in the micromolar range. nih.gov

The research highlights that modifications to the core structure, such as the introduction of N-alkyl carbamate (B1207046) groups, can significantly enhance inhibitory activity. Notably, the study found that it was possible to modulate the selectivity of the compounds for either AChE or BuChE based on the specific substitution patterns. The most promising derivatives showed superior activity against AChE compared to the existing drug rivastigmine. nih.gov

Table 1: Cholinesterase Inhibition by Selected Salicylanilide Analogues Data sourced from a study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues. nih.gov

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Lead Compound 1 196.6196.2
Analogue 4a 18.29.2
Ethyl Carbamate 2a 35.516.5
Propyl Carbamate 2b 25.114.3
Butyl Carbamate 2c 22.910.9

These findings demonstrate that the bromo-hydroxyphenyl core, when combined with a trifluoromethyl-substituted aniline (B41778) moiety, serves as a viable scaffold for developing potent enzyme inhibitors. The data suggest that derivatives of this compound could likewise possess significant and tunable activity against various enzymatic targets.

Applications in Advanced Materials Science and Agrochemical Research

Incorporation into Polymeric Systems for Enhanced Properties

The integration of halogenated phenolic compounds into polymer backbones is a well-established strategy for modifying and enhancing the intrinsic properties of the resulting materials. The specific combination of substituents in 3-Bromo-2-chloro-5-(trifluoromethyl)phenol offers a multifunctional platform for creating high-performance polymers. The phenolic hydroxyl group provides a reactive site for polymerization reactions, such as condensation polymerization to form polyethers or polyesters. The halogen atoms and the trifluoromethyl group become pendant groups along the polymer chain, directly influencing the material's bulk properties.

The incorporation of this compound into polymeric structures is anticipated to significantly enhance their thermal stability and chemical resistance. The carbon-halogen and carbon-fluorine bonds are notably strong, contributing to a higher energy requirement for thermal decomposition.

Chemical Resistance: The CF3 group is strongly electron-withdrawing and hydrophobic. Its presence along a polymer chain can create a less reactive and more non-polar surface, shielding the polymer from chemical attack by acids, bases, and organic solvents. The bulky halogen atoms can also provide steric hindrance, limiting the access of chemical agents to the polymer backbone.

Below is a comparative table illustrating the typical effect of halogenation on the thermal properties of a base polymer.

Polymer SystemMonomer UnitGlass Transition Temp. (Tg)Decomposition Temp. (TGA, 5% wt. loss)
Base Polymer Phenolic Resin~150 °C~350 °C
Halogenated Polymer Derived from Halogenated Phenol (B47542)>180 °C>400 °C

Note: Data is representative and illustrates the general principle of enhanced thermal properties upon halogenation.

Development of Functional Coatings and Composites

The properties conferred by this compound make it a valuable component in the formulation of functional coatings and advanced composite materials. When used as a monomer or an additive in resins (e.g., epoxy or vinyl ester resins), it can impart desirable characteristics to the final product.

In functional coatings, its inclusion can lead to surfaces with low surface energy, resulting in hydrophobicity and oleophobicity (water and oil repellency). This is particularly useful for creating anti-fouling or easy-to-clean surfaces. The inherent flame retardancy is also a critical feature for coatings used in electronics, aerospace, and construction.

In composites, this compound can be used to synthesize the matrix material that binds reinforcing fibers (like carbon or glass fibers). The resulting composite material would benefit from enhanced thermal stability and resistance to environmental degradation, making it suitable for applications demanding high performance under harsh conditions.

Role as an Intermediate in Agrochemical Formulation Development

Halogenated phenols are a class of valuable compounds in the agrochemical industry, often serving as precursors for potent pesticides. google.com The development of new agrochemicals is essential for improving efficacy and environmental profiles, and the introduction of halogen atoms is a key strategy for modulating the physicochemical properties of active ingredients. researchgate.net this compound serves as a sophisticated intermediate, providing a pre-functionalized aromatic ring for the synthesis of new active ingredients. Its phenolic hydroxyl group is a convenient handle for further chemical reactions, such as etherification, to connect the phenyl ring to other molecular fragments.

The specific substitution pattern of this compound is critical for enhancing the biological activity of derived agrochemicals. The type and position of halogen atoms on a phenyl ring can significantly influence a molecule's binding affinity to target enzymes or proteins in weeds or fungi.

Herbicides: Many commercial herbicides feature a halogenated phenyl ring structure. For instance, trifluoromethyl-substituted phenyl groups are present in several classes of herbicides that act by inhibiting essential plant enzymes. researchgate.net The combination of Cl, Br, and a CF3 group can lead to molecules with optimal lipophilicity for penetrating plant cuticles and moving within the plant to the site of action.

Fungicides: Halogenated phenols themselves are known to possess fungicidal properties. google.com When used as a building block, this compound can be incorporated into more complex molecules that target specific fungal metabolic pathways. The trifluoromethyl group is a common feature in modern fungicides, such as those that inhibit succinate (B1194679) dehydrogenase (SDHIs), contributing to their high efficacy. researchgate.net

The following table lists examples of commercial agrochemicals that contain structural motifs similar to those provided by the title compound, illustrating the importance of these functional groups.

AgrochemicalTypeKey Structural Motif
Fluazifop Herbicide2-chloro-5-(trifluoromethyl)pyridine
Picolinafen HerbicideTrifluoromethyl-phenoxy group
Bixafen FungicideDichloro-phenyl and trifluoromethyl-pyrazole
Pentachlorophenol FungicidePolychlorinated phenol

This demonstrates the established role of chloro, bromo, and trifluoromethyl substitutions on aromatic rings in creating effective and biologically active agrochemical products.

Environmental Chemistry and Analytical Method Development for 3 Bromo 2 Chloro 5 Trifluoromethyl Phenol

Environmental Fate and Transport Studies

Currently, there is a notable lack of specific experimental studies on the environmental fate and transport of 3-Bromo-2-chloro-5-(trifluoromethyl)phenol in publicly accessible scientific literature. However, its environmental behavior can be inferred from its structural characteristics and the known properties of similar halogenated phenolic compounds.

The presence of bromine, chlorine, and a trifluoromethyl group on the phenol (B47542) ring is expected to significantly influence its environmental persistence, mobility, and partitioning behavior. The trifluoromethyl group is known for its high stability and can increase the lipophilicity of the molecule. A predicted LogP (octanol-water partition coefficient) of 3.8269 suggests a tendency for this compound to be lipophilic. chemscene.com This indicates a potential for bioaccumulation in the fatty tissues of organisms and strong adsorption to organic matter in soil and sediment, which would reduce its mobility in aquatic systems.

The halogen substituents (bromine and chlorine) are electron-withdrawing, which can affect the compound's susceptibility to microbial degradation. Generally, halogenated aromatic compounds are more resistant to biodegradation than their non-halogenated counterparts. The position of the halogens and the trifluoromethyl group on the aromatic ring will also play a role in determining the specific pathways and rates of degradation.

The transport of this compound in the environment would be governed by processes such as volatilization, adsorption, and leaching. Its potential for volatilization from water to the atmosphere is expected to be low due to the polar phenolic hydroxyl group. However, its strong adsorption to soil and sediment particles could lead to its transport with suspended solids in water bodies and accumulation in benthic zones.

Interactive Data Table: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Environmental Fate
TPSA (Topological Polar Surface Area)20.23Low potential for passive membrane transport
LogP (Octanol-Water Partition Coefficient)3.8269Lipophilic, potential for bioaccumulation and adsorption to organic matter
Hydrogen Bond Acceptors1Can interact with water molecules
Hydrogen Bond Donors1Can interact with water molecules
Rotatable Bonds0Rigid molecular structure

Development of Analytical Standards and Detection Methods

The accurate detection and quantification of this compound in environmental samples require the development of specific and sensitive analytical methods. Due to the absence of commercially available certified reference materials for this specific compound, the development of an in-house or custom-synthesized analytical standard is the first critical step. dphen1.comnih.gov

Calibration and Quantification in Complex Mixtures

Once an analytical standard is available, a calibration curve would be established to quantify the compound in environmental matrices. This involves preparing a series of standard solutions of known concentrations. For complex mixtures such as environmental extracts, an internal standard is often used to correct for variations in sample preparation and instrument response.

The linearity of the method would be assessed by plotting the response of the instrument against the concentration of the standards. The limit of detection (LOD) and limit of quantification (LOQ) would be determined to establish the sensitivity of the method. Matrix-matched calibration standards or the use of standard additions may be necessary to compensate for matrix effects that can suppress or enhance the analytical signal.

Advanced Chromatographic and Spectrometric Detection Methods

Given the halogenated and aromatic nature of this compound, gas chromatography (GC) and liquid chromatography (LC) are suitable separation techniques. asianpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govnih.gov For phenolic compounds, derivatization is often employed to improve chromatographic peak shape and thermal stability. settek.com The mass spectrometer provides high selectivity and allows for the identification of the compound based on its unique mass spectrum. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and thermally labile compounds that are not amenable to GC. dphen1.comnih.gov Reversed-phase LC with a C18 column is commonly used for the separation of phenolic compounds. Electrospray ionization (ESI) in negative ion mode is typically effective for the ionization of phenols. Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification through Selected Reaction Monitoring (SRM).

The development of these methods would require optimization of various parameters, including the choice of chromatographic column, mobile phase or carrier gas, temperature programs, and mass spectrometer settings to achieve the desired separation, sensitivity, and selectivity for this compound in complex environmental samples.

Future Research Directions and Translational Perspectives for 3 Bromo 2 Chloro 5 Trifluoromethyl Phenol

Design and Synthesis of Novel Derivatives with Tailored Properties

The strategic placement of three distinct functional groups on the phenol (B47542) ring of 3-Bromo-2-chloro-5-(trifluoromethyl)phenol offers numerous avenues for the design and synthesis of novel derivatives with finely tuned properties. Future research will likely focus on leveraging these reactive sites to create libraries of new compounds with enhanced biological activity, improved material characteristics, or novel catalytic capabilities.

Derivatization strategies could include:

Modification of the Hydroxyl Group: The phenolic hydroxyl group is a prime target for etherification, esterification, and the introduction of various functional moieties. These modifications can significantly alter the compound's solubility, lipophilicity, and binding interactions with biological targets.

Cross-Coupling Reactions: The bromo and chloro substituents can serve as handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would enable the introduction of diverse aryl, alkyl, and amino groups, leading to a vast array of new molecular architectures.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring for nucleophilic aromatic substitution, allowing for the replacement of the halogen atoms with other functional groups.

The tailored properties of these novel derivatives could be geared towards specific applications. For instance, the introduction of pharmacologically active moieties could lead to the development of new drug candidates. nih.govmdpi.com Similarly, the incorporation of polymerizable groups could pave the way for the creation of novel functional polymers.

Table 1: Potential Derivatization Strategies and Tailored Properties
Reaction TypeFunctional Group TargetedPotential ReagentsAnticipated Properties of Derivatives
EtherificationHydroxylAlkyl halides, Benzyl halidesIncreased lipophilicity, altered biological activity
EsterificationHydroxylAcyl chlorides, Carboxylic acidsProdrug potential, modified solubility
Suzuki CouplingBromo, ChloroAryl boronic acidsExtended conjugation, novel electronic properties
Buchwald-Hartwig AminationBromo, ChloroAminesIntroduction of nitrogen-containing heterocycles, potential for new ligands

Advanced Mechanistic Studies of Chemical Reactions and Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling the synthesis of its derivatives and predicting their behavior in various environments. Future research should employ a combination of experimental and computational methods to elucidate the intricate details of its chemical transformations.

Key areas for mechanistic investigation include:

Regioselectivity of Reactions: Investigating the factors that govern the regioselectivity of reactions at the different halogenated positions is essential for selective functionalization. Kinetic and computational studies can provide insights into the transition state energies and reaction pathways. acs.org

Influence of the Trifluoromethyl Group: The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the acidity of the phenolic proton. Mechanistic studies can quantify these effects and provide a predictive framework for its chemical behavior.

Photochemical and Electrochemical Transformations: Exploring the behavior of this compound under photochemical and electrochemical conditions could reveal novel reaction pathways and lead to the development of green and sustainable synthetic methods.

Advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, coupled with density functional theory (DFT) calculations, will be instrumental in mapping the reaction coordinates and identifying key intermediates.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Future applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing data to predict the biological, chemical, and physical properties of virtual derivatives of this compound. nih.govoregonstate.edu This allows for the in-silico screening of large virtual libraries to identify promising candidates for synthesis.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with a set of target properties, it can generate new chemical structures based on the this compound core.

Reaction-Pathway Prediction and Optimization: AI algorithms can predict the most efficient synthetic routes to target derivatives and optimize reaction conditions, thereby reducing experimental effort and resource consumption. strategicallies.co.uk

Exploration of New Therapeutic Areas and Material Science Applications

The unique combination of functional groups in this compound and its potential derivatives makes it a versatile platform for exploration in both therapeutic and material science domains.

Therapeutic Areas:

The presence of halogens and a trifluoromethyl group is a common feature in many bioactive molecules. frontiersin.orgnih.gov Future research could explore the potential of derivatives of this compound in areas such as:

Antimicrobial Agents: Halogenated phenols are known for their antimicrobial properties. acs.org Novel derivatives could be designed to target multi-drug resistant bacteria and fungi.

Enzyme Inhibitors: The trifluoromethyl group can enhance binding affinity to enzyme active sites. Derivatives could be investigated as inhibitors of enzymes implicated in various diseases. nih.govmdpi.com

Anticancer Agents: Many anticancer drugs contain halogenated aromatic rings. The development of novel derivatives with cytotoxic activity against cancer cell lines is a promising avenue of research. nih.govmdpi.com

Table 2: Potential Therapeutic and Material Science Applications
Application AreaRationalePotential Derivative Features
Antimicrobial AgentsKnown activity of halogenated phenolsModulated lipophilicity for cell membrane penetration
Enzyme InhibitorsTrifluoromethyl group can enhance bindingSpecific side chains for targeting active sites
Anticancer AgentsCommon structural motif in anticancer drugsFunctional groups that induce apoptosis
Functional PolymersHigh thermal and chemical stability of fluorinated compoundsPolymerizable moieties (e.g., vinyl, acrylate)
Advanced CoatingsHydrophobicity and durability of fluoropolymersCross-linking agents for robust film formation

Material Science Applications:

The incorporation of fluorine often imparts unique properties to materials, such as high thermal stability, chemical resistance, and hydrophobicity. researchgate.net Future research in material science could focus on:

Functional Polymers: The synthesis of polymers incorporating the this compound unit could lead to materials with enhanced flame retardancy, thermal stability, and specific optical or electronic properties.

Advanced Coatings: Derivatives could be developed as components of advanced coatings with superhydrophobic or oleophobic properties, suitable for applications in self-cleaning surfaces and anti-fouling materials.

Liquid Crystals: The rigid, anisotropic structure of certain derivatives could be explored for applications in liquid crystal displays.

The systematic exploration of these future research directions holds the potential to unlock the full value of this compound as a versatile building block for the creation of novel and valuable chemical entities.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-chloro-5-(trifluoromethyl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves sequential halogenation and functionalization of the phenol ring. A common approach is electrophilic aromatic substitution (EAS) using bromine and chlorine donors under controlled acidic conditions. For example, bromination at the meta position (relative to the hydroxyl group) can be achieved using Br₂ in H₂SO₄, followed by chlorination at the ortho position via Cl₂ or N-chlorosuccinimide. The trifluoromethyl group is often introduced via Ullmann coupling or nucleophilic displacement using Cu(I) catalysts and CF₃-reagents like TMSCF₃ . Optimization requires monitoring reaction kinetics (e.g., via HPLC or GC-MS) and adjusting temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to minimize byproducts like dehalogenated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and assess electronic effects of halogens (e.g., deshielding of aromatic protons near Br/Cl). ¹⁹F NMR is critical for verifying the CF₃ group (δ ~ -60 ppm) .
  • Mass Spectrometry (HRMS) : To validate molecular weight (MW = 289.47 g/mol) and detect isotopic patterns from Br/Cl .
  • IR Spectroscopy : Confirms the phenolic O-H stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, crystal packing) using programs like SHELXL .

Q. How can researchers mitigate common impurities during synthesis?

Common impurities include incomplete halogenation products (e.g., dihalogenated intermediates) and oxidation byproducts (e.g., quinones). Strategies:

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
  • Analytical Monitoring : Use TLC (Rf comparison with standards) or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .
  • Reductive Conditions : Add Na₂S₂O₃ to quench excess halogenating agents and prevent over-oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing CF₃ and halogens deactivate the aromatic ring, directing cross-coupling (e.g., Suzuki-Miyaura) to specific positions. For example, the Br atom at C3 is more reactive than Cl at C2 due to lower C-Br bond dissociation energy. Computational studies (DFT) show that the CF₃ group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack. Experimental validation involves kinetic profiling of Pd-catalyzed couplings with boronic acids under varying temperatures (e.g., 60–100°C) .

Q. What strategies resolve steric hindrance during derivatization of the trifluoromethyl group?

The bulky CF₃ group impedes reactions at C5. Strategies include:

  • Protecting Groups : Temporarily mask the phenolic -OH with acetyl or tert-butyldimethylsilyl (TBS) groups to reduce steric crowding .
  • Microwave-Assisted Synthesis : Enhances reaction rates under high pressure/temperature (e.g., 150°C, 30 min) for SNAr reactions .
  • Bulky Ligands : Use Pd(PPh₃)₄ or XPhos in cross-couplings to stabilize transition states .

Q. How can crystallographic data resolve conflicting structural assignments?

Conflicting assignments (e.g., halogen positions) are resolved via:

  • Single-Crystal X-ray Diffraction : Refine structures using SHELXL, focusing on residual electron density maps to identify misplaced atoms .
  • Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for crystals with pseudo-merohedral twinning .
  • Comparative Analysis : Cross-validate with computational models (Mercury Software) to assess bond lengths/angles against DFT-optimized geometries .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .
  • Biological Assays : For antimicrobial studies, employ MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli with positive/negative controls .
  • Computational Tools : Gaussian 16 for DFT, PyMOL for visualizing steric clashes in protein-ligand docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.